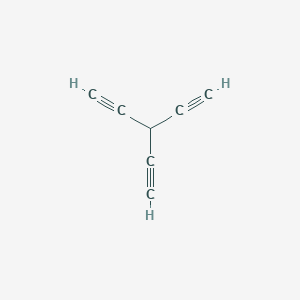

3-Ethynylpenta-1,4-diyne

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

155204-50-5 |

|---|---|

Molecular Formula |

C7H4 |

Molecular Weight |

88.11 g/mol |

IUPAC Name |

3-ethynylpenta-1,4-diyne |

InChI |

InChI=1S/C7H4/c1-4-7(5-2)6-3/h1-3,7H |

InChI Key |

BIGDOUUFKONCKO-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(C#C)C#C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethynylpenta 1,4 Diyne

Historical Perspectives on Alkyne Synthesis Applicable to 3-Ethynylpenta-1,4-diyne

The groundwork for polyyne synthesis was laid in the late 19th and mid-20th centuries with the development of oxidative homocoupling reactions. These methods are fundamental to the formation of C(sp)-C(sp) bonds.

The first of these was the Glaser coupling , reported in 1869, which involves the oxidative dimerization of terminal alkynes using a copper(I) salt, such as copper(I) chloride, and an oxidant like air or oxygen. wikipedia.orgacademie-sciences.fr Subsequent modifications by Eglinton and Hay significantly improved the reliability and scope of this reaction. The Eglinton reaction uses a copper(II) salt, like copper(II) acetate, in a solvent such as pyridine, while the Hay coupling employs a catalytic amount of a copper(I) salt in the presence of a chelating ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA). wikipedia.orgacademie-sciences.fr

While these methods are powerful for creating symmetrical diynes and polyynes, their direct application to an unsymmetrical, branched molecule like this compound is problematic. chemrxiv.org A statistical coupling of two different terminal alkynes would lead to a mixture of three different products, resulting in low yields of the desired unsymmetrical compound and creating significant purification challenges. academie-sciences.fr Therefore, while historically significant, these homocoupling reactions are generally unsuitable for the direct, selective synthesis of this compound.

| Reaction | Catalyst System | Typical Oxidant | Common Solvents | Key Limitations for Unsymmetrical Synthesis |

|---|---|---|---|---|

| Glaser Coupling | Stoichiometric Cu(I) salt (e.g., CuCl) | Air/O₂ | Ammonia, Acetonitrile | Forms product mixtures (homo- and hetero-coupled) |

| Eglinton Coupling | Stoichiometric Cu(II) salt (e.g., Cu(OAc)₂) | Self-oxidizing (Cu(II)) | Pyridine, Methanol | Requires stoichiometric copper and high temperatures |

| Hay Coupling | Catalytic Cu(I) salt with a ligand (e.g., CuCl/TMEDA) | Air/O₂ | Acetone, THF | Lack of selectivity in cross-coupling reactions |

Modern Synthetic Routes and Methodological Advancements

To overcome the limitations of homocoupling, modern synthetic chemistry offers several powerful techniques for the selective formation of unsymmetrical polyynes. These methods are crucial for contemplating a viable synthesis of this compound. Key among these are cross-coupling reactions and rearrangements.

The Cadiot-Chodkiewicz coupling is a cornerstone for the synthesis of unsymmetrical diynes and polyynes. academie-sciences.fr This reaction involves the heterocoupling of a terminal alkyne with a 1-haloalkyne, typically a bromo- or iodoalkyne, catalyzed by a copper(I) salt in the presence of a base. chemrxiv.orgnih.gov This method offers high selectivity for the cross-coupled product.

Another significant advancement is the Fritsch-Buttenberg-Wiechell (FBW) rearrangement . academie-sciences.fr This reaction generates a carbon-carbon triple bond from a 1,1-dihalo-olefin precursor via an alkylidene carbene/carbenoid intermediate. Milder variations of the original harsh conditions have expanded its applicability for creating both symmetrical and unsymmetrical polyynes. academie-sciences.frnih.gov

A convergent strategy, where different fragments of the target molecule are synthesized separately before being joined, is often the most efficient approach. For this compound, a Cadiot-Chodkiewicz coupling represents a plausible convergent route.

One hypothetical pathway could involve the coupling of two key fragments:

Fragment A: A protected version of ethyne, such as (triisopropylsilyl)acetylene.

Fragment B: A branched, di-halogenated core, or a molecule with one terminal alkyne and one haloalkyne. A more practical approach would be to couple a terminal diyne with a haloalkyne. For instance, reacting 1-bromoethyne with a metal acetylide of 3-ethynylbut-1-yne. The use of protecting groups, such as silyl (B83357) groups (e.g., -SiR₃), is essential to prevent unwanted reactions at other terminal alkyne sites and to improve the stability of intermediates. wikipedia.org

A divergent synthesis would begin with a central molecular scaffold that is then elaborated to build the final structure. For this compound, one could envision starting with a molecule like tripropargylmethane. This would involve a sequence of reactions to introduce the three ethynyl (B1212043) groups around a central carbon atom. However, controlling the reactivity and achieving the desired connectivity through a divergent approach would be exceptionally challenging and likely less efficient than a convergent strategy.

Convergent Synthesis Approaches

Reaction Condition Optimization for this compound Preparation

Optimizing reaction conditions is critical for maximizing the yield and purity of polyynes, which are often unstable. acs.org For a potential Cadiot-Chodkiewicz synthesis of this compound or its precursors, several parameters would need careful tuning.

Catalyst and Ligands: While copper(I) salts are standard, the choice of ligand can significantly impact reactivity and selectivity. Phenanthroline-based macrocycles and other specialized ligands have been used to template the reaction and improve yields in complex systems. nih.govresearchgate.net

Base and Solvent: A mild amine base is typically used to generate the copper acetylide in situ. The choice of solvent (e.g., THF, CH₂Cl₂, CHCl₃) can influence reaction rates and the stability of the reactants and products. acs.orgresearchgate.net

Temperature: Polyyne coupling reactions are often sensitive to temperature. Lower temperatures can suppress the decomposition of unstable starting materials and products, but may also slow the reaction rate, requiring a careful balance to achieve an optimal yield. acs.org

Protecting Groups: The use of sterically demanding end-groups or protecting groups (e.g., triisopropylsilyl) is a key strategy to kinetically stabilize the reactive polyyne chain against intermolecular reactions and decomposition. wikipedia.orgacademie-sciences.fr

| Parameter | Option 1 | Option 2 | Option 3 | General Outcome/Consideration |

|---|---|---|---|---|

| Catalyst System | CuI | CuCl/TMEDA | [Cu(MeCN)₄][PF₆] | The choice of copper salt and ligand affects reaction kinetics and can help minimize side reactions. nih.govresearchgate.net |

| Base | K₂CO₃ | i-Pr₂NEt (DIPEA) | Pyridine | The base must be strong enough to deprotonate the terminal alkyne but not so harsh as to cause degradation. acs.orgresearchgate.net |

| Solvent | THF | CH₂Cl₂ | Decalin | Solvent polarity can influence solubility and reactivity. Higher boiling point solvents may be needed but increase risk of thermal decomposition. acs.orgresearchgate.net |

| Temperature | 20 °C | 40 °C | 60 °C | Lower temperatures generally improve stability and selectivity but may require longer reaction times. acs.org |

Challenges and Limitations in Synthetic Yields: Analysis of Competing Reaction Pathways

The synthesis of any polyyne, especially a branched and potentially unstable one like this compound, is fraught with challenges that can severely limit yields.

The primary challenge is the inherent instability of the polyyne chain. Longer and unprotected polyynes are highly reactive and prone to decomposition, polymerization, or explosive degradation. researchgate.net The high density of π-bonds in this compound makes it susceptible to cross-linking and other intermolecular reactions. researchgate.netcdnsciencepub.com

A major synthetic hurdle in cross-coupling reactions is the competing homocoupling pathway. In a Cadiot-Chodkiewicz reaction, the 1-haloalkyne can react with itself, leading to the formation of a symmetrical diyne byproduct that complicates purification and lowers the yield of the desired unsymmetrical product. academie-sciences.frnih.gov Similarly, the terminal alkyne can undergo Glaser-Hay type homocoupling.

Other competing pathways can arise from the reaction conditions. For the FBW rearrangement, the use of strong bases like n-butyllithium can be incompatible with many functional groups, limiting the synthetic routes. academie-sciences.frchemrxiv.org Furthermore, the elimination of precursors can sometimes lead to the formation of undesired isomers or byproducts.

| Primary Reaction | Desired Product Type | Major Competing Pathway | Mitigation Strategy |

|---|---|---|---|

| Cadiot-Chodkiewicz Coupling | Unsymmetrical Polyyne (R-C≡C-R') | Homocoupling of haloalkyne (R'-C≡C-C≡C-R') | Use an excess of the terminal alkyne; optimize catalyst and reaction conditions. chemrxiv.org |

| Glaser-Hay Cross-Coupling | Unsymmetrical Polyyne (R-C≡C-R') | Homocoupling of both alkynes (R-C≡C-C≡C-R and R'-C≡C-C≡C-R') | Generally avoided in favor of more selective methods like Cadiot-Chodkiewicz. chemrxiv.org |

| Fritsch-Buttenberg-Wiechell Rearrangement | Internal or Terminal Polyyne | Side reactions from harsh basic conditions | Use milder variations of the FBW rearrangement; choose base-stable protecting groups. academie-sciences.fr |

| General Polyyne Synthesis | Any Polyyne | Decomposition/Cross-linking | Use of sterically demanding protecting/end-groups; perform reactions at low temperatures. academie-sciences.fracs.org |

Chemical Reactivity and Transformation Mechanisms of 3 Ethynylpenta 1,4 Diyne

Fundamental Organic Reaction Types

The high electron density of the triple bonds in 3-ethynylpenta-1,4-diyne makes it susceptible to a variety of addition and transformation reactions.

Electrophilic Additions to Alkyne Triple Bonds

The π-bonds of the alkyne moieties in this compound are nucleophilic and can react with electrophiles. The addition of electrophilic reagents like halogens (Br₂, Cl₂) and hydrogen halides (HBr, HCl) is expected to proceed, breaking one or both of the π-bonds in each alkyne unit.

In the case of halogenation, the reaction would likely proceed through a cyclic halonium ion intermediate, leading to anti-addition products. With hydrogen halides, the reaction is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears a hydrogen atom, and the halide adds to the more substituted carbon. However, for terminal alkynes, this leads to the formation of a vinylic carbocation. Given the three equivalent terminal alkynes in this compound, a mixture of products resulting from addition to one, two, or all three alkyne units is possible, depending on the stoichiometry of the electrophile.

| Reaction | Reagent | Expected Major Product(s) | Mechanism |

| Bromination | Br₂ | 1,2-Dibromoalkene derivatives | Electrophilic addition via a bromonium ion intermediate. |

| Hydrochlorination | HCl | 2-Chloroalkene derivatives | Electrophilic addition via a vinylic carbocation intermediate (Markovnikov addition). |

Nucleophilic Additions to Activated Alkyne Systems

While unactivated alkynes are generally less reactive towards nucleophiles, the reactivity of polyynes can be enhanced. Nucleophilic addition to polyynes is influenced by the electronic properties and the length of the carbon chain. For symmetrically substituted polyynes, nucleophilic attack often occurs at the terminal carbon atom. Common nucleophiles that add to alkynes include amines, thiols, and organocuprates.

The addition of amines (hydroamination) and thiols (hydrothiolation) to the alkyne units of this compound would lead to the formation of enamines and vinyl sulfides, respectively. These reactions can be catalyzed by various transition metals or proceed under basic conditions. The regioselectivity of these additions can be influenced by the nature of the nucleophile and the reaction conditions.

| Nucleophile | Catalyst/Conditions | Expected Product Type | Notes |

| Secondary Amines (e.g., Piperidine) | Base or metal catalyst | Enamines | The regioselectivity can be influenced by the steric hindrance of the amine. |

| Thiols (e.g., Thiophenol) | Radical initiator or base | Vinyl sulfides | Radical addition often follows an anti-Markovnikov pathway. nih.govfiveable.mewikipedia.orgwikipedia.org |

| Organocuprates (e.g., (CH₃)₂CuLi) | Ether solvent | Alkenylcopper intermediates, then substituted alkenes | The addition is typically syn. thieme-connect.deresearchgate.netwikipedia.orgresearchgate.netacs.org |

Radical-Mediated Transformations

The alkyne moieties in this compound are susceptible to radical additions. A notable reaction for polyynes is the Bergman cyclization, which involves the formation of a highly reactive p-benzyne diradical from an enediyne core. nih.govresearchgate.netresearchgate.netirb.hrorganic-chemistry.org While this compound is not a classical enediyne, the proximity of its alkyne units could potentially lead to complex radical cyclizations under thermal or photochemical conditions, especially if the molecule can adopt a suitable conformation. acs.org

A more predictable radical reaction is the addition of thiyl radicals, generated from thiols in the presence of a radical initiator, across the triple bonds. This thiol-yne reaction is a form of click chemistry and proceeds via a radical chain mechanism to form vinyl sulfides. nih.govfiveable.mewikipedia.orgwikipedia.org

| Reaction Type | Initiator | Key Intermediate | Expected Outcome |

| Thiol-yne Addition | AIBN or UV light | Thiyl radical (RS•) | Formation of vinyl sulfides. |

| Radical Cyclization | Heat or light | Carbon-centered radicals | Potential for intramolecular cyclization to form cyclic or polycyclic structures. researchgate.netmdpi.comnih.govharvard.edu |

Acid-Catalyzed and Base-Catalyzed Processes

In the presence of a strong acid, the triple bonds of this compound can be protonated, leading to the formation of vinylic carbocations. These intermediates can then be trapped by a nucleophile, such as water in the case of hydration, to form ketones after tautomerization of the initial enol product. Acid-catalyzed cyclizations of enediynes and related polyynes are also known to produce aromatic compounds. researchgate.netrsc.org

Strong bases can deprotonate the terminal acetylenic hydrogens of this compound, which have a pKa of approximately 25. This deprotonation is the initial step in several important reactions, including the "alkyne zipper" reaction, where an internal alkyne isomerizes to a terminal alkyne. For this compound, which already possesses terminal alkynes, base-catalyzed isomerization could potentially lead to conjugated polyene systems through prototropic rearrangements. acs.org

Rearrangement Reactions

Polyynes can undergo various rearrangement reactions. One of the most relevant for this compound is the prototropic rearrangement, which involves the migration of a proton. rsc.orgacs.org Under basic conditions, the acetylenic protons can be removed, and subsequent protonation at a different position can lead to the formation of conjugated isomers. For instance, a skipped diyne can rearrange to a conjugated diyne. While this compound is a branched system, the potential for base-catalyzed rearrangement to more stable conjugated systems exists.

Carbon-Carbon Bond Forming Reactions

The terminal alkyne groups of this compound are valuable handles for the construction of more complex molecular architectures through carbon-carbon bond-forming reactions. The Sonogashira, Glaser, Hay, and Cadiot-Chodkiewicz couplings are particularly significant in this context. rsc.orgwikipedia.orgsynarchive.comrsc.orgjk-sci.comrsc.orgorganic-chemistry.orgacs.orgrsc.orgwikipedia.orgwikipedia.orgrsc.orgresearchgate.netrsc.orglibretexts.org

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgresearchgate.netrsc.orglibretexts.org This reaction would allow for the selective functionalization of the terminal alkyne positions of this compound.

The Glaser coupling is an oxidative homocoupling of terminal alkynes using a copper(I) salt and an oxidant, leading to the formation of a symmetric diyne. rsc.orgorganic-chemistry.orgacs.orgrsc.orgwikipedia.orgnih.gov Applying this to this compound could lead to oligomeric or polymeric structures. The Hay coupling is a modification of the Glaser coupling that uses a copper-TMEDA complex and is often more versatile. organic-chemistry.orgwikipedia.org

The Cadiot-Chodkiewicz coupling provides a route to unsymmetrical diynes by reacting a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt. wikipedia.orgsynarchive.comrsc.orgjk-sci.comrsc.org

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Sonogashira Coupling | Terminal alkyne, Aryl/Vinyl halide | Pd catalyst, Cu(I) co-catalyst, Base | Aryl/Vinyl substituted alkynes |

| Glaser Coupling | Terminal alkyne | Cu(I) salt, Oxidant (e.g., O₂) | Symmetrical 1,3-diynes |

| Hay Coupling | Terminal alkyne | Cu-TMEDA complex, O₂ | Symmetrical 1,3-diynes |

| Cadiot-Chodkiewicz Coupling | Terminal alkyne, 1-Haloalkyne | Cu(I) salt, Base | Unsymmetrical 1,3-diynes |

Homocoupling Reactions (e.g., Glaser-Hay type coupling)

The presence of terminal alkyne groups makes this compound an ideal substrate for homocoupling reactions, such as the Glaser and Hay couplings, which form symmetrical polyynes through oxidative dimerization. organic-chemistry.orgwikipedia.orgsynarchive.com These reactions typically employ a copper(I) salt, a base, and an oxidant (often air). wikipedia.orgsynarchive.com

In a typical Hay coupling, a catalytic amount of a copper(I) salt is complexed with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), which enhances its solubility and reactivity. organic-chemistry.orgwikipedia.org The terminal alkynes of this compound would be deprotonated to form copper acetylide intermediates. These intermediates then undergo oxidative coupling to form new carbon-carbon bonds, dimerizing the parent molecule. Given the trifunctional nature of this compound, this process can lead to the formation of complex, cross-linked polymeric networks or macrocyclic structures, depending on the reaction conditions.

To control the chemoselectivity and favor the formation of specific oligomers over polymers, solid-supported Glaser-Hay reactions can be employed. nih.gov By immobilizing the substrate on a resin, intermolecular reactions can be managed to yield discrete, higher-order polyyne structures upon cleavage from the support. nih.gov

Table 1: Overview of Homocoupling Reactions

| Reaction Type | Key Reagents | Typical Product | Reference |

|---|---|---|---|

| Glaser Coupling | Cu(I) salt (e.g., CuCl), Ammonia, O₂ | Symmetrical diynes/polyynes | wikipedia.orgrsc.org |

| Hay Coupling | Cu(I) salt, TMEDA, O₂ (air) | Symmetrical diynes/polyynes | organic-chemistry.orgsynarchive.com |

Cross-Coupling Methodologies (e.g., Palladium- or Copper-Catalyzed Cross-Couplings)

Cross-coupling reactions provide a powerful tool for the selective functionalization of the terminal alkynes of this compound, allowing for the introduction of diverse substituents. Palladium- and copper-catalyzed methodologies are paramount in this context.

The Sonogashira-Hagihara coupling is a prominent example, involving the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. cmu.edu This would allow for the stepwise derivatization of the three ethynyl (B1212043) arms of the molecule with various aryl groups. Other palladium-catalyzed reactions like the Negishi (using organozinc reagents) and Suzuki (using organoboron reagents) couplings are also applicable, valued for their mild conditions and high functional group tolerance. nobelprize.orguwindsor.ca

Copper-catalyzed or co-catalyzed cross-coupling reactions are also effective for creating unsymmetrical diynes. cmu.eduorganic-chemistry.org For instance, a terminal alkyne on this compound could be coupled with a 1-bromoalkyne in a Cadiot-Chodkiewicz type reaction to generate an unsymmetrical polyyne structure. rsc.orgorganic-chemistry.org The careful selection of catalysts and reaction conditions is crucial to control the degree of substitution and achieve mono-, di-, or tri-functionalized products.

Cycloaddition Chemistry (e.g., Hexadehydro-Diels-Alder (HDDA) Reactions)

The unique structure of this compound, which contains a 1,3-diyne system ("diene") and a tethered alkyne ("diynophile"), makes it a prime candidate for the intramolecular hexadehydro-Diels-Alder (HDDA) reaction. nih.govwikipedia.org This transformation is a thermal cycloisomerization that generates a highly reactive benzyne (B1209423) intermediate without the need for external reagents. nih.govumn.edu

Upon heating, this compound is predicted to undergo a [4+2] cycloaddition, where one of the terminal ethynyl groups reacts across the conjugated 1,3-diyne system. nih.gov This cascade reaction is highly exergonic and results in the formation of a benzyne. umn.edunih.gov This reactive intermediate can then be trapped in situ by a variety of trapping agents present in the reaction mixture, leading to the synthesis of highly functionalized and complex benzenoid products in a single step. nih.govresearchgate.net The mechanism is believed to proceed through a highly asynchronous, concerted pathway or a stepwise diradical pathway. nih.gov

1,3-Dipolar Cycloadditions (e.g., Huisgen Azide-Alkyne Click Chemistry)

The three terminal alkyne moieties of this compound are excellent substrates for 1,3-dipolar cycloadditions. wikipedia.org The most prominent of these is the Huisgen azide-alkyne cycloaddition, particularly the copper(I)-catalyzed version, which is a cornerstone of "click chemistry". wikipedia.orgpcbiochemres.com

This reaction involves the coupling of a terminal alkyne with an organic azide (B81097) to form a stable 1,2,3-triazole ring. The copper-catalyzed variant (CuAAC) is known for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgbeilstein-journals.org this compound can react with up to three equivalents of an azide, providing a straightforward method for creating novel tripodal ligands, dendrimers, or functionalized materials. The high functional group tolerance of the click reaction allows for the introduction of a wide array of molecular complexity. pcbiochemres.combeilstein-journals.org

Cycloisomerization Reactions

Gold-Catalyzed Cycloisomerization Pathways

Gold catalysts, particularly cationic gold(I) complexes, are exceptionally effective at activating the carbon-carbon triple bonds of this compound towards intramolecular reactions. thieme-connect.comfrontiersin.org As soft, carbophilic Lewis acids, gold catalysts can coordinate to one or more of the alkyne units, triggering a variety of complex cycloisomerization cascades. frontiersin.orgntu.edu.sg

For 1,n-diyne systems, gold catalysis can initiate transformations leading to diverse carbocyclic and heterocyclic frameworks. frontiersin.orgbeilstein-journals.org Depending on the specific catalyst and reaction conditions, this compound could undergo cyclization to form fused ring systems. For example, pathways analogous to the gold-catalyzed cyclization of 1,6-diynes could potentially yield fluorene-like structures. nih.gov These reactions often proceed through intermediates like gold carbenoids, leading to subsequent rearrangements and cyclizations to build molecular complexity in an atom-economical fashion. nih.govrsc.org

Derivatization and Functionalization Strategies

The derivatization of this compound leverages the reactivity of its three terminal alkyne groups. The strategies can be broadly categorized based on the type of transformation.

Table 2: Summary of Functionalization Strategies for this compound

| Strategy | Reaction Class | Reagents/Catalysts | Resulting Structure | Reference |

|---|---|---|---|---|

| Oligomerization/Polymerization | Homocoupling | Cu(I)/TMEDA/O₂ (Hay) | Symmetrical polyynes, networks | organic-chemistry.orgsynarchive.com |

| Selective Substitution | Cross-Coupling | Pd/Cu catalysts, organohalides, organoborons | Aryl/vinyl-substituted derivatives | cmu.edunobelprize.org |

| Aromatic Ring Formation | Intramolecular Cycloaddition | Heat (HDDA reaction) | Benzyne intermediate, functionalized aromatics | nih.govnih.gov |

| Heterocycle Installation | 1,3-Dipolar Cycloaddition | Organic azides, Cu(I) catalyst (Click Chemistry) | Mono-, di-, or tri-triazole adducts | organic-chemistry.orgbeilstein-journals.org |

| Complex Carbocycle Synthesis | Cycloisomerization | Gold(I) catalysts | Fused or spirocyclic systems | frontiersin.orgnih.gov |

| One-Pot Functionalization | Deprotonation-Trapping | Strong base (e.g., n-BuLi), then electrophile | Functionalized di- and triynes | nih.gov |

A key strategy involves the deprotonation of the acidic terminal protons with a strong base, followed by quenching with various electrophiles, allowing for one-pot synthesis and derivatization. nih.gov Furthermore, the alkyne units themselves can undergo various hydrofunctionalization reactions, adding elements like boron or other heteroatoms across the triple bonds, further expanding the synthetic utility of this compact and highly reactive molecule. nih.gov

Advanced Spectroscopic Characterization of 3 Ethynylpenta 1,4 Diyne and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For a molecule like 3-ethynylpenta-1,4-diyne, with its distinct proton and carbon environments, NMR provides a detailed map of its atomic connectivity.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the high symmetry of the molecule. The structure contains two distinct types of protons: the terminal, acetylenic protons (H-C≡) and the central methine proton (-CH).

Due to the deshielding effect of the π-electron systems of the triple bonds, the terminal acetylenic protons would appear at a characteristic downfield chemical shift. The inductive effect of the electronegative sp-hybridized carbons also contributes to this deshielding. arxiv.org The central methine proton, being attached to three sp-hybridized carbon atoms, would also experience a significant deshielding effect.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Acetylenic H | ~2.0 - 3.0 | Singlet |

| Methine H | ~3.5 - 4.5 | Singlet |

| Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary. |

Carbon-13 (¹³C) NMR Spectral Elucidation

The ¹³C NMR spectrum provides even greater insight into the carbon framework of this compound. The molecule possesses three unique carbon environments: the terminal acetylenic carbons (≡C-H), the internal acetylenic carbons (-C≡C-), and the central methine carbon (>CH-).

The chemical shifts of sp-hybridized carbons in alkynes typically fall in the range of 65-90 ppm. youtube.com The terminal acetylenic carbons are generally found at slightly lower chemical shifts compared to the internal acetylenic carbons. The central methine carbon, being a quaternary-like sp-hybridized carbon, is expected to have a distinct chemical shift as well.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Terminal Acetylenic (≡C-H) | ~65 - 75 |

| Internal Acetylenic (-C≡) | ~80 - 90 |

| Methine (>CH-) | ~50 - 60 |

| Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary. |

Advanced Multi-dimensional NMR Techniques

While one-dimensional ¹H and ¹³C NMR provide fundamental structural information, advanced multi-dimensional NMR techniques can offer unambiguous assignments and reveal long-range connectivities. For polyynes and their derivatives, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

An HSQC experiment would correlate the signals of directly bonded proton and carbon atoms, confirming the assignments made in the 1D spectra. For this compound, this would show correlations between the acetylenic protons and their attached carbons, as well as the methine proton and its carbon.

Vibrational Spectroscopy

Infrared (IR) Spectroscopic Analysis

The IR spectrum of this compound is expected to be dominated by absorptions arising from the vibrations of its alkyne functionalities. The most characteristic IR absorptions for terminal alkynes are the C-H stretch and the C≡C stretch.

The terminal ≡C-H stretching vibration typically appears as a sharp, strong band in the region of 3300-3250 cm⁻¹. The C≡C stretching vibration of a terminal alkyne gives rise to a sharp, medium-intensity band in the 2140-2100 cm⁻¹ region. For internal alkynes, the C≡C stretch is often weaker and can be absent in highly symmetrical molecules due to a lack of a change in dipole moment during the vibration. Given the structure of this compound, both terminal and internal C≡C stretching vibrations are expected.

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Acetylenic ≡C-H Stretch | ~3300 | Strong, Sharp |

| C≡C Stretch (Terminal) | ~2120 | Medium, Sharp |

| C≡C Stretch (Internal) | ~2260 - 2190 | Weak to Medium |

| C-H Bend (Methine) | ~1350 | Medium |

| Note: These are estimated values based on typical group frequencies. Actual experimental values may vary. |

Raman Spectroscopic Investigations

Raman spectroscopy provides complementary information to IR spectroscopy. For molecules with a center of symmetry, vibrational modes that are IR-inactive may be Raman-active, and vice versa. The C≡C stretching vibrations in polyynes are particularly strong and characteristic in Raman spectra.

In this compound, the symmetric stretching of the C≡C bonds is expected to be a very strong and sharp band in the Raman spectrum, typically in the 2200-2100 cm⁻¹ region. This is often the most intense band in the Raman spectra of polyynes. The symmetric ≡C-H stretching vibration would also be Raman active. Raman spectroscopy is a powerful tool for studying the π-conjugated system of polyynes and how it is affected by substitution or changes in the molecular environment. nih.gov

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C≡C Symmetric Stretch | ~2200 | Very Strong, Sharp |

| ≡C-H Symmetric Stretch | ~3300 | Strong, Sharp |

| Note: These are estimated values based on typical group frequencies. Actual experimental values may vary. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing highly accurate mass measurements that allow for the determination of a molecule's elemental composition. Unlike low-resolution mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. nih.gov This precision is critical for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

For this compound (C₇H₄), the theoretical monoisotopic mass is calculated to be 88.0313001276 Da. nih.gov In a typical HRMS analysis, a sample is ionized, often using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), and the resulting ions are guided into a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap. nih.govrsc.orgrsc.org The instrument then measures the m/z value of the molecular ion [M]⁺ or a related adduct (e.g., [M+H]⁺, [M+Na]⁺).

The experimentally measured mass is then compared to the theoretical exact masses of potential elemental formulas. A close match between the experimental value and the calculated mass for C₇H₄, typically within a few parts per million (ppm), provides unambiguous confirmation of the compound's elemental composition, a crucial step in its definitive identification. nih.gov This technique is routinely applied in the characterization of complex organic molecules, including various diyne and polyyne derivatives. rsc.orguni-duesseldorf.de

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₄ | nih.gov |

| Theoretical Exact Mass | 88.0313 u | nih.gov |

| Analysis Technique | High-Resolution Mass Spectrometry (e.g., ESI-TOF, Orbitrap) | nih.govrsc.org |

| Expected Ion | [M]⁺, [M+H]⁺, or other adducts | rsc.org |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Conjugated Systems

The electronic properties of this compound are dominated by its extensive π-conjugated system, which is composed of three ethynyl (B1212043) (C≡C) groups. Electronic absorption spectroscopy (UV-Vis) and fluorescence spectroscopy are powerful techniques used to probe the electronic transitions within such molecules. pageplace.de The electronic absorption of a conjugated compound is a property of the molecule as a whole, and its interpretation provides important clues about electronic structure. pageplace.de

Electronic Absorption (UV-Vis) Spectroscopy

The UV-Vis spectrum of a conjugated polyyne is characterized by strong absorptions corresponding to π → π* transitions. The energy of these transitions, and thus the wavelength of maximum absorption (λₘₐₓ), is highly dependent on the length of the conjugated system. rsc.org Experimental and theoretical studies consistently show that with increasing chain length, the optical energy band gap decreases. rsc.org This trend results in a bathochromic (red) shift in the absorption maxima. For example, studies on a series of polyynes show that the λₘₐₓ shifts by approximately 35 nm to a longer wavelength for every additional triple bond in the chain. google.com

While specific experimental spectra for this compound are not detailed in the reviewed literature, the properties of related linear polyynes provide a strong basis for prediction. The spectra often display distinct vibrational fine structure, indicating strong coupling between electronic and vibrational states (vibronic coupling). google.com

Table 2: UV-Vis Absorption Maxima for Representative H(C≡C)ₙH Polyynes

| Compound | Number of Alkyne Units (n) | Absorption Bands (nm) | Reference |

|---|---|---|---|

| H(C≡C)₅H (C₁₀H₂) | 5 | 224, 235, 247, 260 | researchgate.net |

| H(C≡C)₆H (C₁₂H₂) | 6 | 248, 261, 276 | researchgate.net |

Fluorescence Spectroscopy

Many conjugated polyynes and their derivatives are known to exhibit fluorescence upon excitation with UV-visible light. kpi.ua The emission properties are also intrinsically linked to the structure of the π-conjugated system. Following absorption of a photon and promotion to an excited state, the molecule can relax by emitting a photon, a process known as fluorescence.

Derivatives of polyynes, such as anthrylpolyynes, are known to show strong fluorescence emission and high fluorescence quantum yields. oup.com In some cases, particularly in aggregated states or when substituted with large aromatic hydrocarbons like pyrene (B120774), polyyne derivatives can exhibit broad, red-shifted emission characteristic of excimer-like states. researchgate.netresearchgate.net The study of nickel poly-yne polymers also reveals intense fluorescence at room temperature, with emission peaks observed in the 440-460 nm range. kpi.ua The decay of fluorescence in these polymer systems tends to be non-exponential. kpi.ua These findings highlight the potential of the rigid, linear π-conjugated backbone of molecules like this compound to serve as a core for developing novel fluorescent materials.

Theoretical and Computational Investigations of 3 Ethynylpenta 1,4 Diyne

Quantum Chemical Calculation Methodologies

The theoretical examination of 3-ethynylpenta-1,4-diyne relies on sophisticated computational methods to approximate solutions to the Schrödinger equation, providing insights into the molecule's structure and energy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the electronic structure of molecules like this compound. epstem.netchalcogen.ro This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often employing functionals like B3LYP, are utilized to optimize the molecular geometry, predict vibrational frequencies, and analyze electronic properties. epstem.net For instance, DFT can be used to calculate the energies of the frontier molecular orbitals, which are crucial for understanding the molecule's reactivity. scirp.org

Ab Initio Methods (e.g., Hartree-Fock, Post-Hartree-Fock Approaches)

Ab initio methods, which are based on first principles without the use of empirical parameters, provide another avenue for the theoretical study of this compound. nzdr.ru The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. semanticscholar.org While computationally less demanding than more advanced methods, HF often serves as a starting point for more accurate post-Hartree-Fock calculations. These higher-level methods, such as Configuration Interaction (CI), are designed to more accurately account for electron correlation. nzdr.ru

Basis Set Selection and Electron Correlation Treatments

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and the treatment of electron correlation. A basis set is a set of mathematical functions used to build molecular orbitals. Larger and more flexible basis sets, such as the 6-311+G(d,p) basis set, generally provide more accurate results but at a higher computational cost. semanticscholar.org Electron correlation, which refers to the interaction between electrons, is a critical factor that is not fully accounted for in the Hartree-Fock approximation. Post-Hartree-Fock methods and many DFT functionals are specifically designed to incorporate electron correlation effects, leading to a more realistic description of molecular properties. nzdr.ru

Electronic Structure Analysis

The electronic structure of this compound, as revealed by computational methods, provides a detailed picture of its chemical nature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. ossila.com The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. scirp.orgsemanticscholar.org A smaller gap generally suggests higher reactivity. mdpi.com For this compound, computational methods can precisely calculate the energies of these orbitals and visualize their spatial distribution. chalcogen.ro

| Orbital | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Region of highest electron density, indicates sites susceptible to electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of lowest electron density, indicates sites susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and kinetic stability. A smaller gap often implies higher reactivity. |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within the this compound molecule can be visualized through charge distribution analysis and electrostatic potential (ESP) maps. libretexts.org An ESP map illustrates the electrostatic potential on the electron density surface of a molecule, providing a visual representation of the charge distribution. youtube.comresearchgate.net Regions of negative potential (typically colored red) indicate areas with an excess of electron density, which are prone to attack by electrophiles. Conversely, regions of positive potential (typically colored blue) signify areas with a deficiency of electron density, which are susceptible to attack by nucleophiles. youtube.com This mapping is invaluable for predicting how the molecule will interact with other chemical species. libretexts.org

Computational Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for the detailed investigation of reaction mechanisms at the molecular level. For a highly unsaturated and reactive molecule like this compound, theoretical methods are indispensable for understanding its chemical behavior, which may be difficult to probe experimentally. These computational approaches allow for the mapping of potential energy surfaces, which helps in elucidating the step-by-step pathways of chemical transformations.

Transition State Characterization and Reaction Pathway Determination

The elucidation of a reaction mechanism hinges on the identification of all stationary points on the potential energy surface, including reactants, products, intermediates, and, most critically, transition states. A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. mercuryconsortium.org Its precise characterization is fundamental to understanding the feasibility and pathway of a reaction. umw.edu

For this compound, potential reaction pathways could include cycloaddition reactions, oligomerization, or intramolecular cyclizations such as the Bergman or related cyclizations, given its high degree of unsaturation. Computational methods, particularly density functional theory (DFT), are employed to model these potential pathways. The process involves:

Geometry Optimization: Locating the minimum energy structures of reactants, products, and any intermediates.

Transition State Searching: Employing algorithms to locate the saddle point structure connecting reactants (or intermediates) to products.

Frequency Analysis: Performing calculations to confirm the nature of the stationary points. A transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. umw.edu

By connecting the reactants, transition states, and products, a complete reaction pathway can be determined. Some reactions may involve more complex pathways with post-transition state bifurcations, where a single transition state leads to multiple products. mercuryconsortium.org While specific computational studies detailing the reaction pathways of this compound are not prevalent in the surveyed literature, the established theoretical frameworks provide the necessary tools for such investigations. nzdr.ru

Kinetic and Thermodynamic Parameter Calculations

Once the critical points on the potential energy surface are identified, computational chemistry can be used to calculate key kinetic and thermodynamic parameters that govern the reaction. youtube.com These calculations provide quantitative insights into reaction rates and product distributions.

Thermodynamic Parameters: The relative stability of reactants, intermediates, and products is determined by calculating their Gibbs free energies (ΔG). Other thermodynamic quantities such as enthalpy (ΔH) and entropy (ΔS) are also obtained from these calculations. umw.edu This information helps to determine whether a reaction is thermodynamically favorable and to predict the equilibrium position. For instance, comparing the computed energies of the 1,2-addition versus the 1,4-addition product in a reaction involving a conjugated system can identify the thermodynamic product, which is the most stable one. youtube.com

Kinetic Parameters: The rate of a reaction is primarily determined by the activation energy (Ea), which is the energy difference between the reactants and the transition state. According to transition state theory, a higher activation energy corresponds to a slower reaction rate. umw.edu By calculating the activation energies for different competing pathways, the kinetic product—the one that forms fastest—can be identified. youtube.com

The following table illustrates the type of data that would be generated from a computational study on a hypothetical reaction of this compound, such as a cyclization reaction.

Table 1: Illustrative Calculated Thermodynamic and Kinetic Data for a Hypothetical Reaction This table presents hypothetical data for illustrative purposes, as specific literature values for this compound were not found.

| Parameter | Reactant (this compound) | Transition State | Product (Cyclized Isomer) |

|---|---|---|---|

| Relative Electronic Energy (kcal/mol) | 0.00 | +35.2 | -15.8 |

| Relative Enthalpy, ΔH (kcal/mol) | 0.00 | +34.5 | -16.2 |

| Relative Gibbs Free Energy, ΔG (kcal/mol) | 0.00 | +38.1 | -12.5 |

| Activation Energy, Ea (kcal/mol) | - | 34.5 | - |

Prediction and Interpretation of Spectroscopic Properties

Computational quantum chemistry is a vital tool for predicting and interpreting the spectroscopic properties of molecules. nzdr.ru Methods like DFT can calculate various spectra with a high degree of accuracy, aiding in the structural elucidation and characterization of compounds like this compound.

Computational Vibrational Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. researchgate.net Each mode corresponds to a specific movement of atoms, and its frequency is characteristic of the bond strengths and atomic masses involved. Computational methods can predict these vibrational frequencies and their corresponding intensities, generating a theoretical spectrum that can be compared with experimental data. diva-portal.orgmdpi.com

For this compound, key vibrational modes would include:

≡C-H Stretching: Typically observed in the 3300 cm⁻¹ region for terminal alkynes.

C≡C Stretching: Occurring around 2100-2260 cm⁻¹. The molecule has both terminal and internal triple bonds, which would appear at slightly different frequencies.

C-H Bending: Vibrations found at lower frequencies.

DFT calculations, often using functionals like B3LYP, are commonly employed for these predictions. nih.govmdpi.com The calculated frequencies are often systematically scaled to better match experimental results. The following table provides a hypothetical set of calculated vibrational frequencies for the prominent stretching modes of this compound.

Table 2: Illustrative Calculated IR Frequencies for this compound This table presents hypothetical data for illustrative purposes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| ≡C-H Stretch (Symmetric) | 3325 | Strong |

| ≡C-H Stretch (Asymmetric) | 3320 | Strong |

| C≡C Stretch (Terminal) | 2150 | Medium |

| C≡C Stretch (Internal) | 2255 | Weak/Inactive (Raman active) |

Computational NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining molecular structure in solution. nih.govliverpool.ac.uk Computational methods can predict the ¹H and ¹³C NMR chemical shifts with remarkable accuracy, which is invaluable for assigning experimental spectra and distinguishing between possible isomers. ethz.chmdpi.com The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for these calculations. mdpi.com

For this compound, there are two distinct types of protons and three types of carbon atoms.

¹H NMR: The acetylenic protons (≡C-H) are expected to have characteristic chemical shifts.

¹³C NMR: The spectrum would show signals for the terminal sp-hybridized carbons (≡C-H), the internal sp-hybridized carbons (-C≡C-), and the central sp-hybridized carbon (>C-H).

The table below shows illustrative predicted NMR chemical shifts for this compound.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data for illustrative purposes. Shifts are referenced to TMS.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| ≡C-H | 2.5 - 3.1 |

| >C-H | 3.5 - 4.0 |

| ¹³C NMR | |

| ≡C -H (Terminal) | 70 - 80 |

| -C ≡C - (Internal) | 85 - 95 |

Optical Rotation and Optical Rotatory Dispersion (ORD) Studies

Optical rotation and optical rotatory dispersion (ORD) are chiroptical properties, meaning they are only exhibited by chiral molecules—molecules that are non-superimposable on their mirror images. mgcub.ac.inyale.edu The parent molecule, this compound, is achiral due to the presence of multiple symmetry elements, including a three-fold rotational axis and mirror planes. Therefore, it does not rotate plane-polarized light and is optically inactive. vedantu.com

However, computational studies of optical activity would become highly relevant for chiral derivatives of this compound. If the central methine proton were substituted with another group (e.g., a chlorine atom to form 3-chloro-3-ethynylpenta-1,4-diyne), the central carbon atom would become a stereocenter, and the molecule would be chiral.

For such a chiral derivative, time-dependent density functional theory (TD-DFT) could be used to predict its chiroptical properties. nih.gov These calculations can predict:

Specific Rotation ([α]D): The optical rotation at a specific wavelength, typically the sodium D-line (589 nm).

Optical Rotatory Dispersion (ORD) Spectrum: A plot of the optical rotation as a function of wavelength. researchgate.net

These theoretical predictions are crucial for assigning the absolute configuration of a newly synthesized chiral molecule by comparing the calculated ORD curve with the experimentally measured one. researchgate.net While no such studies exist for derivatives of this compound in the searched literature, the methodology is well-established for other chiral organic molecules. nih.gov

Table 4: Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-Chloro-3-ethynylpenta-1,4-diyne |

Polymerization Chemistry of 3 Ethynylpenta 1,4 Diyne

Polymerization Mechanisms and Pathways

The polymerization of 3-ethynylpenta-1,4-diyne can proceed through several mechanisms, primarily dictated by the reaction conditions and the co-reactants involved. Given its trifunctional nature, the formation of three-dimensional networks is a common outcome.

Radical Polymerization (e.g., Controlled Radical Polymerization)

Radical polymerization is a form of chain-growth polymerization initiated by radicals. wikipedia.org For vinyl monomers, this process involves the sequential addition of monomers to a growing radical chain. wikipedia.org In the case of alkynes, the propagation involves the addition of a radical to a C≡C triple bond, generating a vinyl radical which can then add to another monomer.

Due to its three alkyne groups, this compound is expected to be highly reactive under radical polymerization conditions. The polymerization would likely proceed rapidly to form a highly cross-linked, insoluble, and infusible thermoset polymer. Studies on linear polyynes have shown that they are prone to light-induced or laser-induced cross-linking, a process that involves the covalent bonding between adjacent polyyne chains. acs.orgaip.org This inherent reactivity underscores the tendency of this compound to form complex network structures rather than linear polymers.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT), offer methods to produce polymers with controlled molecular weights and narrow polydispersity. wikipedia.orgrsc.org While these techniques are powerful for many monomers, their application to a trifunctional monomer like this compound would be exceptionally challenging. Gelation would likely occur at very low monomer conversion, preventing the formation of well-defined, soluble polymers.

Step-Growth Polymerization via Thiol-yne Reactions

Thiol-yne chemistry provides a robust and efficient pathway for step-growth polymerization. The reaction is a radical-mediated process where a thiyl radical (RS•) adds across a C≡C triple bond. acs.orgwikipedia.org This is followed by a chain transfer step where the resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and forming a vinyl sulfide (B99878) linkage. aip.orgwikipedia.org

A key feature of the thiol-yne reaction is that each alkyne group can react twice in succession. The initially formed vinyl sulfide can undergo a second addition with another thiyl radical. wikipedia.org This means that in the context of step-growth polymerization, each alkyne group is effectively a difunctional unit. acs.orgwikipedia.org

For a monomer like this compound, which has three alkyne groups, the total functionality in a thiol-yne polymerization with a dithiol would be exceptionally high, leading to the rapid formation of a densely cross-linked polymer network. Research on the photopolymerization of difunctional alkynes with tetrafunctional thiols has demonstrated the formation of networks with high glass transition temperatures and rubbery moduli. aip.orgwikipedia.org

Ring-Opening Polymerization of Cyclic Derivatives

Ring-opening polymerization (ROP) is a chain-growth polymerization method where the active center of a growing polymer chain attacks a cyclic monomer, incorporating it into the chain. wikipedia.org This process is typically driven by the relief of ring strain in the monomer. wikipedia.org Common monomers for ROP include epoxides, lactones, and other strained heterocycles. wikipedia.orgrsc.orgmdpi.com

There is currently a lack of scientific literature describing the synthesis of stable cyclic derivatives of this compound that are suitable for ring-opening polymerization. While methods exist to cyclize diynes, such as the radical nitration of 1,6-diynes, the resulting products are not typically designed as ROP monomers. rsc.org Therefore, ring-opening polymerization is not considered a common or well-established pathway for producing polymers from this compound.

Control over Polymer Microstructure and Molecular Weight Distribution

Controlling the microstructure and molecular weight distribution of polymers is crucial as these factors dictate the material's final properties. tandfonline.commdpi.com For linear polymers, this control is often achieved through living or controlled polymerization techniques. researchgate.net

However, for a highly functional monomer like this compound, the primary polymerization product is a cross-linked network, not a soluble linear chain. In this context, traditional concepts of molecular weight distribution are less meaningful once the gel point is reached. The key structural parameters to control are:

Cross-link Density: This is determined by the functionality of the monomers and the extent of the reaction. It directly influences the mechanical properties, thermal stability, and solvent swelling of the network.

Conversion at the Gel Point: This is the point at which an infinite network first forms. For highly functional systems, this can occur at very low monomer conversion.

Achieving control over these parameters requires careful management of reaction stoichiometry (e.g., in thiol-yne reactions) and polymerization conditions (e.g., monomer concentration and temperature). The synthesis of well-defined architectures is severely limited by the monomer's high functionality, which strongly favors network formation.

Stereochemical Aspects in Polymerization Reactions

Stereochemistry plays a critical role in determining polymer properties. In the context of this compound, stereochemical considerations are most relevant in reactions that create new stereocenters, such as the thiol-yne addition.

The addition of a thiol across an alkyne results in a vinyl sulfide linkage, which can exist as either the E (trans) or Z (cis) isomer. The stereochemical outcome of this addition can be influenced by the reaction mechanism and conditions. In nucleophilic thiol-yne additions, the choice of catalyst and solvent can direct the stereoselectivity, leading to polymers that are enriched in either the E or Z isomer.

Studies on the polymerization of dialkynes (specifically dipropiolates) with dithiols have shown that it is possible to produce polymers with significantly different thermal and mechanical properties by controlling this E/Z isomerism. wikipedia.org For instance, certain catalysts may favor the anti-addition pathway leading to the Z-isomer, while others promote isomerization to the more thermodynamically stable E-isomer. This stereocontrol offers a sophisticated method for tuning material properties. wikipedia.orgresearchgate.net

Table 1: Example of Stereochemical Control in Thiol-Yne Polymerization of a Dialkyne This table is based on findings for analogous dipropiolate monomers and illustrates the principles applicable to this compound.

| Catalyst/Conditions | Resulting Polymer Stereochemistry | Impact on Properties |

|---|---|---|

| Phosphine (B1218219) catalyst in a nonpolar solvent | High Z-isomer content | Lower glass transition temperature, more amorphous |

Strategies for Minimizing Undesired Polymerization during Synthesis

The high reactivity and inherent instability of polyynes like this compound present a significant challenge during their synthesis, handling, and storage. wikipedia.org Long polyyne chains are known to be unstable in bulk, as they can undergo exothermic cross-linking reactions. aip.orgwikipedia.org Therefore, specific strategies must be employed to prevent premature and uncontrolled polymerization.

Use of Bulky Protecting Groups: A common strategy for stabilizing polyynes is to cap the terminal alkyne groups with large, sterically demanding groups, such as tert-butyl or tri(isopropyl)silyl (TIPS). wikipedia.org These bulky groups act as "kinetic shields," preventing the reactive polyyne chains from approaching each other and undergoing cross-linking. wikipedia.orgrsc.org These protecting groups can be removed in a subsequent step if the unprotected alkyne is required for a specific reaction.

Addition of Polymerization Inhibitors: To enhance storage stability, especially for purified unsaturated monomers, chemical inhibitors are often added. wikipedia.org These compounds function by reacting with and quenching free radicals that might initiate polymerization. chempoint.com Common choices include phenolic compounds like hydroquinone (B1673460) (HQ), 4-methoxyphenol (B1676288) (MEHQ), and 4-tert-butylcatechol (B165716) (TBC). wikipedia.org These are effective at low concentrations and can often be removed by a simple alkaline wash before the monomer is used. wikipedia.org

Control of Storage Conditions: Given that polymerization can be initiated by heat or light, storing the compound at low temperatures and in the dark is crucial. It is often handled in dilute solutions rather than as a pure, concentrated substance to reduce the likelihood of intermolecular reactions. tandfonline.com Studies on polyyne stability show that decomposition is faster for longer chains and can be influenced by the solvent. researchgate.nettandfonline.com

Encapsulation: A more advanced strategy for stabilizing highly reactive molecules like polyynes is to physically isolate them by encapsulation within a matrix, such as a polymer like poly(vinyl alcohol) (PVA) or inside single-walled carbon nanotubes. mdpi.comrsc.org This prevents intermolecular cross-linking reactions. mdpi.com

Applications of 3 Ethynylpenta 1,4 Diyne in Advanced Materials and Supramolecular Chemistry

Molecular Building Block in Complex Organic Synthesis

3-Ethynylpenta-1,4-diyne and its derivatives are fundamental building blocks for creating sophisticated organic molecules with tailored properties. The presence of multiple alkyne functionalities allows for the construction of extended, rigid structures through various coupling reactions.

The linear sp-hybridized carbon atoms of the alkyne groups in this compound are ideal for constructing highly conjugated systems, which are of significant interest for electronic and optical materials. d-nb.info The terminal alkyne groups can readily participate in homocoupling or heterocoupling reactions to extend the π-system, leading to the formation of conjugated polymers, oligomers, and macrocycles.

Macrocycles, in particular, benefit from the rigid geometry of the this compound core. The diyne unit can act as a rigid spacer that prevents intramolecular stacking and enforces a specific shape, which is a desirable feature in the design of molecular tweezers and synthetic receptors. beilstein-journals.org Intramolecular coupling reactions, such as the Eglinton or Glaser couplings of precursor molecules containing two this compound units, can yield macrocyclic structures with defined cavities. beilstein-journals.org For instance, terphenyl diyne (TPDY) macrocycles have been developed that incorporate a bent 1,3-diyne active in cycloaddition processes. nih.gov

Derivatives of this compound are particularly useful as monomers for creating porous crystalline polymers like Covalent Organic Frameworks (COFs). d-nb.info For example, tetra-boronic acid derivatives of a substituted 3,3-di(phenylethynyl)penta-1,4-diyne have been identified as organic monomers for COF synthesis, highlighting the role of this core structure in building extended, ordered, and conjugated materials. bldpharm.com

Table 1: Research Findings on Highly Conjugated Systems from Diyne Precursors

| Precursor Type | Resulting Structure | Key Reaction Type | Potential Application | Reference |

|---|---|---|---|---|

| Acyclic Bis(alkyne) | Ferrocene Bis(triazole) Macrocycle | Eglinton Coupling | Anion Binding & Sensing | beilstein-journals.org |

| 1,2,4,5-benzenetetramine & hexaketocyclohexane | Highly Conjugated Crystalline COF | Imine Condensation | Electronics | d-nb.info |

| Terphenyl Diyne (TPDY) | Macrocycle with Bent 1,3-Diyne | Cycloaddition | Bioconjugation | nih.gov |

Functionalized derivatives of this compound serve as versatile precursors for a wide range of complex organic molecules. The reactivity of the terminal alkynes allows for their conversion into various other functional groups or for their use in powerful carbon-carbon bond-forming reactions. Gold-catalysed reactions, for instance, have been used for the desymmetrisation of 1,4-diynes, demonstrating their utility as precursors in asymmetric synthesis. uni-duesseldorf.de

The introduction of specific reactive groups onto the this compound scaffold creates highly valuable intermediates for targeted syntheses. These precursors are designed for subsequent reactions to build larger, functional superstructures.

Table 2: Examples of this compound-based Precursors

| Precursor Compound | Functional Groups | Potential Subsequent Reactions | Target Molecular Construct | Reference |

|---|---|---|---|---|

| 1,5-Bis(4-bromophenyl)-3,3-bis(2-(4-bromophenyl)ethynyl)penta-1,4-diyne | Bromo | Sonogashira, Suzuki, Stille, or Buchwald-Hartwig coupling | Extended aromatic systems, organometallic frameworks | amadischem.com |

| 1,5-Bis(4-dihydroxyborylphenyl)-3,3-bis(2-(4-dihydroxyborylphenyl)ethynyl)penta-1,4-diyne | Boronic Acid | Suzuki coupling, condensation with diols | Covalent Organic Frameworks (COFs), polymers, sensors | bldpharm.com |

Synthesis of Highly Conjugated Systems and Macrocycles

Integration into Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components. beilstein-journals.org The rigid and well-defined geometry of molecules derived from this compound makes them excellent candidates for designing and engineering complex supramolecular assemblies.

The synthesis of large, aromatic-rich systems using the this compound scaffold inherently introduces the potential for self-assembly through π-π stacking. mdpi.com The extended, planar regions of these molecules can interact favorably with one another, leading to the formation of ordered aggregates like columns or sheets. This type of self-assembly is crucial for creating materials with anisotropic properties, such as organic conductors.

Furthermore, by incorporating functional groups capable of forming hydrogen bonds (e.g., amides, carboxylic acids, ureas) onto the periphery of this compound derivatives, a higher degree of control over the self-assembly process can be achieved. iitk.ac.in Hydrogen bonds are directional and specific, providing a powerful tool to guide molecules into precise arrangements. utexas.edu For example, the self-assembly of thiosemicarbazone derivatives has been shown to be influenced by the formation of thioamide dimer synthons via hydrogen bonding. rsc.org Similarly, cocrystals involving diboronic acids are sustained by a network of hydrogen bonds. d-nb.info These principles can be directly applied to derivatives of this compound to create predictable and robust supramolecular structures.

Achieving long-range order in molecular assemblies is a primary goal for the development of functional materials for electronics and nanotechnology. The inherent rigidity of the this compound core is a significant advantage in this pursuit. Unlike flexible molecules which can adopt many conformations, the fixed geometry of this building block reduces the entropic penalty of forming an ordered state.

By carefully designing derivatives, it is possible to program the assembly process to yield large, defect-free domains. Studies on other rigid systems have shown that factors like the length of appended alkyl chains and the specific intermolecular interactions can be tuned to control the morphology and stability of on-surface assemblies. tue.nl Applying these principles to this compound derivatives could lead to the formation of highly ordered monolayers and thin films, essential for applications in molecular-scale devices.

Host-guest chemistry involves the formation of complexes where a larger 'host' molecule encapsulates a smaller 'guest' molecule or ion, held together by non-covalent forces. wikipedia.org Macrocycles and cage-like molecules synthesized from this compound derivatives are prime candidates for acting as molecular hosts.

The rigid framework provided by the core building block helps to create a pre-organized cavity with a specific size, shape, and electronic character. tcichemicals.com The π-rich interior of a cavity constructed from aromatic and acetylenic units would be well-suited to bind electron-deficient guests or other aromatic species through π-π stacking and van der Waals forces. The synthesis of a diyne-diol compound that acts as a host demonstrates the utility of such structures in forming inclusion compounds. rsc.org By modifying the periphery of the host molecule, solubility can be controlled, and additional binding sites can be introduced to enhance selectivity and binding strength for specific guests.

Table 3: Principles of Host-Guest Chemistry with Diyne-Containing Architectures

| Host Feature | Driving Interaction(s) | Potential Guest Molecules | Design Principle | Reference(s) |

|---|---|---|---|---|

| Rigid, Pre-organized Cavity | Shape complementarity, van der Waals forces | Small organic molecules, alkanes | Use of rigid spacers like diynes to create a defined binding pocket. | beilstein-journals.orgnih.gov |

| π-Rich Interior | π-π stacking, charge-transfer | Electron-deficient aromatics, fullerenes | Construction from aromatic panels and acetylenic linkers. | chemrxiv.org |

Engineering Long-Range Order in Supramolecular Architectures

Role in Organometallic Chemistry and Catalysis

The highly unsaturated structure of this compound, featuring three alkyne functionalities, makes it a compelling molecule in the field of organometallic chemistry and catalysis. Its rigid framework and multiple coordination sites offer unique opportunities for constructing complex metal-ligand architectures and influencing the outcomes of catalytic reactions.

Transition metal alkyne complexes are a well-established class of organometallic compounds, often serving as key intermediates in catalytic transformations of alkynes. wikipedia.org The interaction between the alkyne and a transition metal is typically described by the Dewar-Chatt-Duncanson model, involving a synergistic combination of ligand-to-metal σ-donation from the alkyne's π-orbitals and metal-to-ligand π-back-donation into the alkyne's π*-antibonding orbitals. wikipedia.org

Upon coordination to a metal center, the geometry of the alkyne ligand is significantly altered. The C≡C bond elongates, and the substituents on the alkyne carbons bend back, away from the metal. wikipedia.org This distortion is indicative of a rehybridization of the alkyne carbons from sp towards sp². This compound, with its three distinct C≡C bonds, can act as a versatile ligand. It can coordinate to a single metal center through one of its alkyne units (η²-coordination) or bridge multiple metal centers, leading to the formation of polymetallic assemblies. Acetylene itself can act as a four-electron donor, and substituted acetylenes are known to form stable polymetallic complexes where the alkyne bridges two metal atoms. britannica.com Given its structure, this compound could foreseeably form complexes where different alkyne groups coordinate to different metal atoms, creating unique multinuclear organometallic structures. The formation of such complexes is often achieved by displacing labile ligands, such as carbon monoxide or phosphines, from the metal's coordination sphere. wikipedia.org

Theoretical studies on σ,π-digold(I) alkyne complexes have shown that σ-coordination by a second gold(I) atom can significantly raise the energy barrier for nucleophilic attack on the π-activated alkyne, rendering the complex less reactive compared to its monometallic counterpart. acs.org This highlights the intricate electronic effects that can arise from the multiple coordination modes available to polyyne ligands like this compound.

The design of ligands is central to controlling the activity and selectivity of homogeneous catalysts. hector-fellow-academy.de Polyfunctional molecules like this compound offer a rigid scaffold that can be functionalized to create novel ligand architectures. While specific applications of this compound as a primary ligand in a reported catalytic system are not prominent, its structural motifs are relevant to several areas of catalysis.

Alkynes are fundamental substrates in numerous transition-metal-catalyzed reactions, including hydrogenation, hydroformylation, and cycloaddition reactions. acs.orgsemanticscholar.org The ligands employed in these systems, often phosphines or N-heterocyclic carbenes, play a crucial role in modulating the catalyst's properties. hector-fellow-academy.desemanticscholar.org The rigid, linear geometry of the ethynyl (B1212043) groups in this compound could be exploited to create multidentate ligands with a well-defined spatial arrangement of donor atoms. For instance, attaching phosphine (B1218219) or amine functionalities to the terminal positions of the molecule could yield pincer-type or tripodal ligands with unique bite angles and electronic properties.

In the context of copper-catalyzed azide-alkyne cycloaddition (CuAAC), various ligands are used to stabilize the active copper(I) species and accelerate the reaction. semanticscholar.org The multiple alkyne sites in this compound could potentially participate in multicomponent reactions or act as a cross-linking agent in polymerization catalysis. Furthermore, gold-catalyzed reactions of enynes and diynes are powerful methods for forming complex cyclic structures. uni-duesseldorf.de The stereochemical outcome of these reactions can be controlled by chiral ligands that engage in noncovalent interactions, such as hydrogen bonding, with the substrate. mdpi.com The rigid backbone of this compound could serve as a platform for designing chiral ligands that pre-organize substrates for highly enantioselective transformations.

| Catalytic Reaction Type | General Role of Alkyne/Ligand | Potential Application of this compound Scaffold |

| Alkyne Cyclotrimerization | Alkyne complexes are key intermediates. wikipedia.org | Acts as a substrate or a building block for more complex catalysts. |

| Pauson-Khand Reaction | Cobalt-alkyne complexes react with alkenes to form cyclopentenones. wikipedia.org | Substrate for forming polycyclic compounds. |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne is a primary reactant; ligands stabilize the Cu(I) catalyst. semanticscholar.org | A trifunctional building block for polymers or complex molecules. |

| Gold-Catalyzed Enantioselective Cycloadditions | Chiral ligands on the gold catalyst control stereochemistry. mdpi.com | Backbone for novel chiral ligands with rigid, defined geometry. |

Formation of Metal-Alkyne Complexes

Functional Materials Development

The carbon-rich and highly conjugated framework of this compound makes it an attractive building block for a variety of functional materials, from semiconductors to porous frameworks.

Polyynes, which are finite chains of sp-hybridized carbon atoms with alternating single and triple bonds, are known for their intriguing optical and electronic properties. polimi.itpolimi.it These properties, including their band gap, are dependent on the length of the conjugated chain. polimi.it Materials based on the this compound structure belong to this class and are investigated for applications in optoelectronics. polimi.it

The extensive π-conjugation in polyynes leads to strong optical absorption and often significant fluorescence. rsc.orgresearchgate.net Research on phenothiazine-based organic co-poly-ynes has demonstrated their potential in polymer light-emitting diodes (PLEDs) and polymer solar cells (PSCs). rsc.orgrsc.org These materials exhibit strong absorption in the visible spectrum and emission quantum yields suitable for device applications, with PLED brightness reaching up to 1.10 × 10⁴ cd m⁻². rsc.orgrsc.org The introduction of donor-acceptor motifs within a polyyne chain can induce intramolecular charge transfer (ICT) characteristics, which are beneficial for optoelectronic applications. rsc.org The structure of this compound provides a conjugated backbone that could be incorporated into such polymers to tune their electronic and photophysical properties. The high electron mobility along the sp-hybridized carbon chain is another key feature, making polyynes candidates for use as molecular wires in nanoelectronic circuits. uwaterloo.ca

| Property | Relevance to Optoelectronics | Associated Finding in Polyynes |

| π-Conjugation | Governs electronic transitions (absorption/emission). | Strong absorption in the visible region. rsc.orgrsc.org |

| Tunable Band Gap | Allows for engineering of materials for specific wavelengths. | Band gap is dependent on chain length. polimi.it |

| High Electron Mobility | Essential for efficient charge transport in devices. | Investigated for use as molecular wires and nano-conductors. uwaterloo.ca |

| Photoluminescence | Basis for light-emitting applications (PLEDs). | Emission quantum yields of 13–41% reported for some co-poly-ynes. rsc.orgrsc.org |

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. mdpi.comspringernature.com Their high surface area, permanent porosity, and tunable structures make them promising for applications in gas storage, separation, and catalysis. nih.govchemrxiv.org

Alkynyl-based building blocks are increasingly used in the synthesis of COFs. cd-bioparticles.netchinesechemsoc.org The rigid and linear nature of the alkyne bond helps to direct the formation of ordered, crystalline networks. Three-dimensional (3D) COFs can be synthesized by combining building blocks of different geometries, such as tetrahedral and linear or triangular units. nih.gov The tetrahedral geometry of this compound, with its three ethynyl arms extending from a central methanetriyl core, makes it a conceptually ideal building block for creating 3D COFs. nih.gov